Cas no 1519575-75-7 (2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid)

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid is a fluorinated thiophene-based amino acid derivative with potential applications in medicinal chemistry and drug development. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety offers structural diversity for bioactive compound design. This compound serves as a valuable intermediate in the synthesis of peptidomimetics and small-molecule inhibitors, particularly for targeting enzymes or receptors where fluorinated analogs improve binding affinity. Its chiral center allows for enantioselective synthesis, enabling the study of stereochemical effects in biological systems. The combination of fluorine substitution and heterocyclic structure makes it a versatile building block for pharmaceutical research.
2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid structure
1519575-75-7 structure
Product Name:2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid
CAS No:1519575-75-7
MF:C8H8F3NO2S
MW:239.214831352234
CID:6238034
PubChem ID:137934701
Update Time:2025-11-06

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL22775587
    • EN300-6729048
    • 1519575-75-7
    • 2-amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid
    • 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid
    • Inchi: 1S/C8H8F3NO2S/c9-8(10,11)4-1-5(15-3-4)2-6(12)7(13)14/h1,3,6H,2,12H2,(H,13,14)
    • InChI Key: PLFXERNZIQRFDT-UHFFFAOYSA-N
    • SMILES: S1C=C(C(F)(F)F)C=C1CC(C(=O)O)N

Computed Properties

  • Exact Mass: 239.02278416g/mol
  • Monoisotopic Mass: 239.02278416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 91.6Ų

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Additional information on 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid

2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic Acid: A Comprehensive Overview

The compound 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid, identified by the CAS number 1519575-75-7, is a structurally unique organic compound with significant potential in various fields of research and application. This compound belongs to the class of amino acids, specifically featuring an amino group (-NH₂) and a carboxylic acid group (-COOH), with a substituted thiophene ring. The presence of the trifluoromethyl group (-CF₃) on the thiophene ring introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.

The synthesis of 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid involves a multi-step process, typically starting from the corresponding thiophene derivative. Recent advancements in synthetic chemistry have enabled more efficient routes, including the use of microwave-assisted synthesis and catalytic transformations. These methods not only enhance the yield but also improve the purity of the final product, which is crucial for its application in sensitive areas such as drug discovery and materials science.

One of the most promising applications of this compound lies in its potential as a building block in drug design. The combination of an amino acid backbone with a substituted thiophene moiety provides a versatile platform for exploring bioactive molecules. Recent studies have demonstrated its ability to act as a ligand in metalloenzyme mimics, suggesting its role in catalytic processes that could be relevant to environmental remediation or industrial catalysis.

In addition to its role in drug discovery, 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid has shown potential in materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been explored for applications in nanotechnology and surface chemistry. The trifluoromethyl group contributes to the hydrophobicity of the molecule, which is advantageous for creating surfaces with specific wetting properties or for use in sensors and biosensors.

The electronic properties of this compound have also been studied extensively. Computational chemistry methods, such as density functional theory (DFT), have been employed to investigate its electronic structure and reactivity. These studies have revealed that the compound exhibits interesting redox behavior, making it a candidate for use in organic electronics, particularly in organic field-effect transistors (OFETs) and photovoltaic devices.

Recent research has also focused on the biocompatibility and toxicity profile of 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid. In vitro studies have shown that it exhibits low cytotoxicity against human cell lines, which is encouraging for its potential use in biomedical applications. However, further studies are required to fully understand its pharmacokinetics and long-term effects in vivo.

In conclusion, 2-Amino-3-[4-(trifluoromethyl)thiophen-2-yl]propanoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery, materials science, and organic electronics. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial innovation.

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